2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a hexahydroquinazolinone core and an acetamide group attached to a phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the hexahydroquinazolinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamide group is then introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside
- 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro(benzo[h]quinazoline-5,1′-cycloalkanes)
Uniqueness
What sets 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its hexahydroquinazolinone core and acetamide group contribute to its versatility in undergoing various chemical reactions and its potential for diverse scientific applications.
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)14-6-5-7-15(10-14)21-18(23)11-22-12-20-17-9-4-3-8-16(17)19(22)24/h5-7,10,12-13H,3-4,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSPBKWIVYWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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